2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[221]heptane is a compound that features a bicyclic structure with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with alkene and alkyne dienophiles, which generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes . Another method includes the formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Used in the development of new materials with specific properties, such as high stability and reactivity
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane: Similar structure but contains a sulfur atom instead of an oxygen atom.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents and functional groups
Uniqueness
2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of a pyrimidine ring and a bicyclic structure. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8-9(2)13-7-14-12(8)15-6-10-3-4-11(15)5-10/h7,10-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBSRMRAADGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CCC2C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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